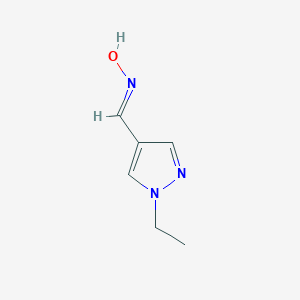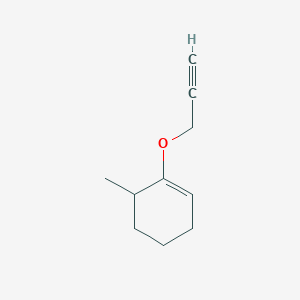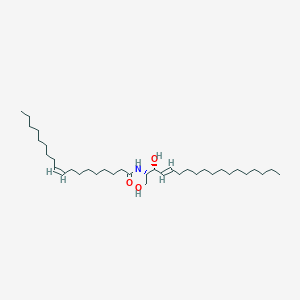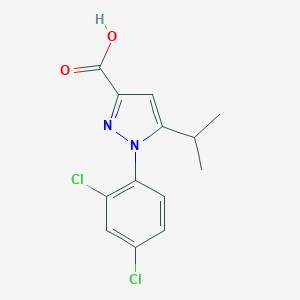![molecular formula C13H22N2O2 B164375 Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane CAS No. 131833-90-4](/img/structure/B164375.png)
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
Übersicht
Beschreibung
“Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane” is a chemical compound with the CAS Number: 131833-90-4. Its molecular weight is 238.33 and its IUPAC name is (4S)-4-isopropyl-2-{[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}-4,5-dihydro-1,3-oxazole .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 five-membered rings, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has a density of 1.2±0.1 g/cm³, a boiling point of 308.1±25.0 °C at 760 mmHg, and a flash point of 115.1±15.7 °C. It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 0.95 .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermal Behaviour
The compound Bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate has been synthesized and its crystal structure characterized by single-crystal X-ray diffraction. It was found to belong to a triclinic space group and can be described as a two-dimensional ladder plane with extensive hydrogen bonding. Its thermal behaviour was studied using differential scanning calorimetry and thermogravimetric methods, providing insights into its stability and reactivity under various conditions (Yan et al., 2020).
Reactivity in Organometallic Chemistry
The reactivity of bis(triazol-1-yl)methane with Group 6 metal carbonyl complexes has been explored. These reactions led to the formation of linkage coordination polymers, revealing the compound's potential as a ligand in organometallic chemistry. This research contributes to our understanding of metal-ligand interactions and the design of new materials (Tang et al., 2002).
Development of Novel Coordination Polymers
Another study focused on the synthesis of novel diorganotin(IV) complexes using bis(triazol-1-yl)alkanes. This work provides valuable information on the coordination chemistry of organotin compounds and their potential applications in materials science and catalysis (Tang et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4S)-4-propan-2-yl-2-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHOIBBPRFRZFW-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449730 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane | |
CAS RN |
131833-90-4 | |
| Record name | (4S,4'S)-2,2'-Methylenebis[4-(propan-2-yl)-4,5-dihydro-1,3-oxazole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
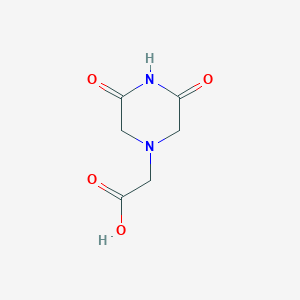
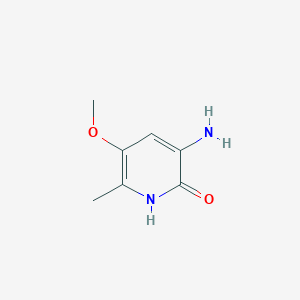
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
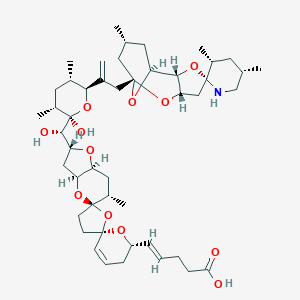


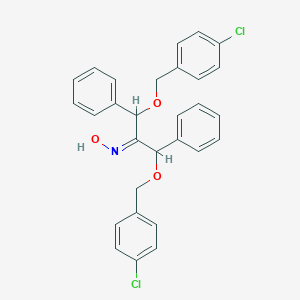
![3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)](/img/structure/B164329.png)
